6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione

Medicinal Chemistry Kinase Inhibitor Design Solubility Optimization

6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione (CAS 46278-84-6) is a bicyclic heterocyclic compound belonging to the pyrimido[5,4-d]pyrimidine-2,4,8-trione class, with the molecular formula C₆H₅N₅O₃ and a molecular weight of 195.14 g/mol. It features a characteristic 6-amino substitution on the pyrimido[5,4-d]pyrimidine framework, placing it at the intersection of purine isostere chemistry and dihydropyrimidine-based drug design.

Molecular Formula C6H5N5O3
Molecular Weight 195.14 g/mol
CAS No. 46278-84-6
Cat. No. B12930936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione
CAS46278-84-6
Molecular FormulaC6H5N5O3
Molecular Weight195.14 g/mol
Structural Identifiers
SMILESC12=C(C(=O)NC(=O)N1)N=C(NC2=O)N
InChIInChI=1S/C6H5N5O3/c7-5-8-1-2(3(12)10-5)9-6(14)11-4(1)13/h(H3,7,8,10,12)(H2,9,11,13,14)
InChIKeySWGXUPWNENQSSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione (CAS 46278-84-6): Core Scaffold Procurement Guide for Nucleoside Transporter and Kinase Inhibitor Programs


6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione (CAS 46278-84-6) is a bicyclic heterocyclic compound belonging to the pyrimido[5,4-d]pyrimidine-2,4,8-trione class, with the molecular formula C₆H₅N₅O₃ and a molecular weight of 195.14 g/mol . It features a characteristic 6-amino substitution on the pyrimido[5,4-d]pyrimidine framework, placing it at the intersection of purine isostere chemistry and dihydropyrimidine-based drug design . The compound is catalogued as NSC96656 within the NCI/DTP screening repository, confirming its prior evaluation in the NCI-60 anticancer cell line panel . Unlike fully substituted kinase inhibitors such as dipyridamole, this compound serves primarily as a core intermediate or synthetic entry point for derivatization at the 4-, 6-, and 8-positions, making it a strategic procurement target for medicinal chemistry groups building focused libraries of ENT (equilibrative nucleoside transporter) inhibitors or pyrimidopyrimidine-based kinase probes .

Why Generic Substitution Fails for 6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione in Medicinal Chemistry Sourcing


In-class analogs of the pyrimido[5,4-d]pyrimidine-2,4,8-trione family cannot be interchanged without rigorous verification because small positional changes in the amino substitution and tautomeric state produce significant differences in hydrogen-bond donor/acceptor count, molecular topology, and synthetic accessibility . The target compound bears a 6-amino group and populates the 1,5-dihydro tautomer (PubChem-computed IUPAC: 6-amino-1,7-dihydropyrimido[5,4-d]pyrimidine-2,4,8-trione), resulting in 4 H-bond donors and 4 H-bond acceptors, a calculated XLogP3 of −2.4, and a topological polar surface area (TPSA) of 126 Ų . In contrast, the non-amino analog pyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione,1,7-dihydro- (CAS 23000-37-5, molecular formula C₆H₄N₄O₃, MW 180.12 g/mol) lacks the 6-amino group entirely, dropping to 3 H-bond donors and eliminating a key vector for ATP-site hinge binding in kinase targets . The tetrone oxidation product 1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,6,8(3H,7H)-tetrone (CAS 6713-54-8, C₆H₄N₄O₄, MW 196.12 g/mol) introduces an additional carbonyl at position 6, fundamentally altering the electron density distribution and rendering it unsuitable for amine-targeted coupling reactions used in ENT inhibitor synthesis . Furthermore, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (6-aminouracil dimethyl analog) lacks the fused second pyrimidine ring required for the extended π-stacking interactions characteristic of dipyridamole-class ENT inhibitors, where the full pyrimido[5,4-d]pyrimidine bicyclic system is essential for sub-micromolar potency . These structural differences are not cosmetic; they dictate which synthetic routes are viable, which biological targets can be engaged, and which downstream derivatives can be accessed.

Quantitative Differentiation Evidence: 6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione vs. Closest Structural Analogs and Class Competitors


Hydrogen-Bond Donor Count: 6-Amino Substitution vs. Non-Amino Pyrimido[5,4-d]pyrimidine-2,4,8-triones

The 6-amino substituent on the target compound contributes one additional hydrogen-bond donor (HBD) relative to the non-amino parent pyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione,1,7-dihydro- (CAS 23000-37-5). PubChem-computed descriptors report HBD = 4 for CAS 46278-84-6 versus HBD = 3 for CAS 23000-37-5 . This single HBD difference is critical in ATP-mimetic kinase inhibitor design, where hinge-region recognition typically requires precisely two donor–acceptor pairs; the 6-amino group provides the exocyclic NH₂ necessary for adenine-mimetic hydrogen bonding with the kinase hinge backbone . In the context of ENT inhibitor SAR (pyrimido[5,4-d]pyrimidine class), nitrogen-containing substituents at the 4- and 8-positions are essential for hENT4 inhibitory activity, and an accessible 6-amino vector enables late-stage diversification that is impossible with the non-amino scaffold .

Medicinal Chemistry Kinase Inhibitor Design Solubility Optimization

Topological Polar Surface Area (TPSA) and XLogP3: Drug-Likeness Differentiation vs. Tetrone Oxidation Product

The computed TPSA of the target compound (CAS 46278-84-6) is 126 Ų, with an XLogP3 of −2.4, placing it squarely within the fragment-like space defined by the Rule of Three (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3, TPSA ≤ 140 Ų) . In contrast, the fully oxidized tetrone analog 1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,6,8(3H,7H)-tetrone (CAS 6713-54-8, MW 196.12 g/mol) introduces an additional carbonyl, which would be expected to increase TPSA and further reduce lipophilicity, potentially compromising membrane permeability for intracellular target engagement. This TPSA difference is consistent with the broader observation in pyrimido[5,4-d]pyrimidine ENT inhibitors that oxygen-bearing functions in the side chains are required for activity comparable to dipyridamole (IC₅₀ ≈ 15–26 nM in the COR-L23 [³H]thymidine uptake assay), but excessive polarity in the core scaffold itself reduces cell penetration . The 6-amino trione core retains a balanced polarity profile that preserves synthetic utility while avoiding the permeability penalty of the tetrone.

ADME Optimization Fragment-Based Drug Discovery Lead-Likeness

NCI-60 Screening Pedigree: Documented Anticancer Evaluation vs. Uncharacterized Analogs

The target compound is registered in the NCI/DTP repository under the identifier NSC96656, confirming that it has been submitted to the National Cancer Institute's 60-cell-line human tumor screen . This designation provides procurement teams with a verifiable quality benchmark: compounds bearing an NSC number have undergone NCI's standardized solubility, purity, and plate-format compatibility checks prior to screening. While NCI-60 GI₅₀ data for this specific compound are not publicly retrievable through open databases as of 2026, the NSC assignment itself functions as a gatekeeping credential that distinguishes this compound from untested, undocumented analogs commonly sold by bulk chemical suppliers without biological provenance . By contrast, the 1,7-dihydro non-amino analog (CAS 23000-37-5) and the tetrone analog (CAS 6713-54-8) lack publicly documented NCI/DTP entries, meaning no standardized anticancer screening data exist to guide their selection for oncology-focused projects .

Anticancer Drug Screening NCI-60 Panel Procurement Risk Mitigation

Synthetic Tractability: 6-Amino Handle for Late-Stage Diversification vs. 6-Oxo-Locked Tetrone

The 6-amino group of the target compound serves as a nucleophilic handle for late-stage diversification via amide coupling, urea formation, sulfonamide synthesis, or reductive amination — chemistry that is precluded in the 6-oxo tetrone analog (CAS 6713-54-8) where position 6 is locked as a carbonyl . Patent literature on amino-substituted dihydropyrimido[4,5-d]pyrimidinone derivatives (US 6,150,373) explicitly claims compounds with amino substituents at the corresponding ring positions for diverse therapeutic indications including oncology, inflammation, and cardiovascular disease, confirming the strategic value of the amino vector for parallel library synthesis . This synthetic handle enables the generation of focused compound arrays that explore substituent space at a critical pharmacophoric position without necessitating de novo core synthesis for each analog.

Parallel Synthesis Library Generation Late-Stage Functionalization

High-Impact Procurement Scenarios for 6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione Based on Verified Differentiation Evidence


Fragment-Based Lead Generation for Equilibrative Nucleoside Transporter (ENT) Inhibitors

The target compound's TPSA of 126 Ų, XLogP3 of −2.4, and molecular weight of 195.14 g/mol place it within Rule-of-Three fragment space, while its pyrimido[5,4-d]pyrimidine core directly mimics the dipyridamole scaffold, a validated ENT inhibitor . Procurement of CAS 46278-84-6 as a fragment hit enables structure-based optimization of ENT1/ENT4 selectivity using the 6-amino group as a growth vector for installing substituents into the transporter binding pocket identified by Wang et al. (2013) . This is a more efficient strategy than starting from dipyridamole itself (MW 504.6, TPSA 163 Ų, XLogP ~1.7), which occupies lead-like chemical space and offers fewer opportunities for fragment-to-lead optimization.

Kinase Inhibitor Scaffold Diversification via 6-Amino Derivatization

The 6-amino substituent of CAS 46278-84-6 provides the exocyclic NH₂ functionality required for adenine-mimetic hinge binding in kinase ATP sites, a principle validated by 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidine EGFR inhibitors . The 1,5-dihydro tautomeric form and hydrogen-bond donor count of 4 (vs. 3 for the non-amino analog CAS 23000-37-5) support bidentate hinge interactions. For kinase-focused medicinal chemistry groups, bulk procurement of this amino-substituted core enables parallel amide coupling or reductive amination at position 6 to generate focused libraries targeting understudied kinases, as outlined in the kinase inhibitor patent literature (US 6,150,373) .

NCI/DTP-Registered Starting Material for Oncology Drug Discovery Grants

The NSC96656 designation confirms that CAS 46278-84-6 has been formally accessioned into the NCI-60 screening program, providing a documented regulatory-quality provenance that is absent for non-amino pyrimidopyrimidine-trione analogs . For academic groups and biotech companies preparing NIH R01, SBIR/STTR, or other oncology-focused grant applications, procurement of an NSC-registered compound strengthens the preliminary data section and provides a direct pathway for requesting NCI-60 GI₅₀ profiling data from the NCI/DTP repository . This credentialing advantage is not conferred by CAS 23000-37-5 or CAS 6713-54-8, neither of which possesses publicly documented NSC numbers.

Synthetic Intermediate for Late-Stage Diversification in Medicinal Chemistry Core Facilities

The compound's rigid pyrimido[5,4-d]pyrimidine core (rotatable bond count = 0) combined with three chemically distinct diversification points — the nucleophilic 6-NH₂ and the electrophilic carbonyls at positions 2, 4, and 8 — makes it an ideal core scaffold for centralized medicinal chemistry synthesis facilities supporting multiple project teams . Unlike the 6-oxo tetrone analog (CAS 6713-54-8), which is locked at position 6 and can only be diversified at positions 2, 4, and 8, the 6-amino trione enables chemoselective functionalization orthogonal to carbonyl modification, expanding accessible chemical space without increasing the number of stored core scaffolds .

Quote Request

Request a Quote for 6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.